Fenthion-oxon-sulfone D3 (S-methyl D3)
Description
Context of Organophosphorus Pesticides and their Key Metabolites in Environmental and Biological Matrices
Organophosphorus (OP) pesticides are a class of insecticides widely used in agriculture to protect crops from a variety of pests. nih.gov Due to their extensive use, residues of these compounds and their metabolites can be found in various environmental and biological matrices, including soil, water, food products, and human tissues. nih.govoptica.orggeoscienceworld.org Fenthion (B1672539), an organophosphate insecticide, is used to control a wide range of pests in various crops. nih.gov
Fundamental Principles and Analytical Advantages of Stable Isotope-Labeled Analogs as Reference Standards
Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com These labeled compounds are chemically identical to their unlabeled counterparts (analytes) but have a higher molecular weight. acanthusresearch.com This mass difference allows them to be distinguished from the native analyte by mass spectrometry (MS). scioninstruments.com
The primary advantage of using SIL internal standards is their ability to compensate for variations that can occur during sample preparation and analysis. scioninstruments.commusechem.com When a known amount of the SIL standard is added to a sample at the beginning of the analytical process, it experiences the same physical and chemical effects as the analyte of interest. waters.com This includes losses during extraction, matrix effects (ion suppression or enhancement in the MS source), and variations in instrument response. texilajournal.comcrimsonpublishers.com By comparing the signal of the analyte to the signal of the co-eluting SIL internal standard, a more accurate and precise quantification can be achieved. waters.comaptochem.com
Key Analytical Advantages:
Improved Accuracy and Precision: SIL standards correct for procedural errors and matrix effects, leading to more reliable quantitative results. musechem.comtexilajournal.comcrimsonpublishers.com
Enhanced Method Robustness: The use of SIL standards makes analytical methods less susceptible to variations in sample matrices and experimental conditions. clearsynth.comscispace.com
Increased Sensitivity: By providing a clear and distinct signal, SIL standards can help to improve the signal-to-noise ratio, allowing for the detection of lower concentrations of the analyte. musechem.com
Table 1: Comparison of Analytical Approaches
| Analytical Approach | Principle | Advantages | Disadvantages |
|---|---|---|---|
| External Standard Calibration | A series of standards of known concentration are analyzed separately from the sample. The sample concentration is determined by comparing its response to the calibration curve. | Simple to prepare and use. | Does not account for sample-specific matrix effects or variations in sample preparation. Prone to inaccuracies. |
| Internal Standard Calibration (Structural Analog) | A known amount of a compound structurally similar to the analyte is added to the sample. | Can correct for some variability in injection volume and instrument response. | May have different extraction efficiencies and ionization responses compared to the analyte, leading to incomplete correction for matrix effects. scispace.com |
| Stable Isotope-Labeled Internal Standard Calibration | A known amount of a stable isotope-labeled version of the analyte is added to the sample. | Provides the most accurate correction for all sources of variability, including extraction, matrix effects, and instrument response, due to its near-identical chemical and physical properties to the analyte. scioninstruments.commusechem.comwaters.com | Can be more expensive and may not be commercially available for all analytes. scispace.com |
Specific Research Utility of Fenthion-oxon-sulfone D3 (S-methyl D3) as a Deuterated Internal Standard
Fenthion-oxon-sulfone D3 (S-methyl D3) is the deuterated analog of fenthion oxon sulfone, a significant metabolite of the insecticide fenthion. chemicalnor.ptsigmaaldrich.com In this molecule, the three hydrogen atoms of the S-methyl group are replaced with deuterium atoms. sigmaaldrich.com This specific labeling provides a mass increase of three daltons, which is sufficient for clear differentiation from the unlabeled metabolite in mass spectrometric analysis. acanthusresearch.com
The primary utility of Fenthion-oxon-sulfone D3 (S-methyl D3) is as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantitative analysis of fenthion and its metabolites in various matrices. sigmaaldrich.com Its chemical properties are nearly identical to the native fenthion oxon sulfone, ensuring that it behaves in the same manner during sample extraction, cleanup, and chromatographic separation. This allows it to effectively compensate for any analytical variability, leading to highly accurate and reliable quantification of fenthion oxon sulfone residues.
Table 2: Properties of Fenthion-oxon-sulfone D3 (S-methyl D3)
| Property | Value |
|---|---|
| Synonyms | Dimethyl 3-methyl-4-(methyl-d3-sulfonyl)phenyl phosphate (B84403), Fenoxon sulfone-(S-methyl-d3) |
| Empirical Formula | C₁₀D₃H₁₂O₆PS |
| Molecular Weight | 297.28 yorlab.co.uk |
| Appearance | Neat |
| Storage Temperature | 2-8°C yorlab.co.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15O6PS |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
dimethyl [3-methyl-4-(trideuteriomethylsulfonyl)phenyl] phosphate |
InChI |
InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3/i4D3 |
InChI Key |
VUTHWSUXEOILTN-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=C(C=C(C=C1)OP(=O)(OC)OC)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization of Fenthion Oxon Sulfone D3
Methodologies for Site-Specific Deuterium (B1214612) Incorporation, with Emphasis on S-methyl D3 Labeling
The critical step in the synthesis of Fenthion-oxon-sulfone D3 (S-methyl D3) is the site-specific incorporation of three deuterium atoms onto the S-methyl group. This process, known as trideuteromethylation, can be achieved through various synthetic strategies. A common and effective approach involves the use of deuterated methylating agents.
One probable method is the reaction of a suitable precursor, such as a thiophenol derivative, with a deuterated methylating agent like iodomethane-D3 (CD3I) or dimethyl-D6 sulfate (B86663) ((CD3)2SO4). This reaction would introduce the S-methyl-D3 group, which is then carried through subsequent reaction steps to form the final Fenthion-oxon-sulfone D3 molecule. The use of such reagents allows for precise and high-yield incorporation of the deuterium label at the desired position. nih.govresearchgate.net
Another potential strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes deuterated methanol (B129727) (CD3OD) as the deuterium source in the presence of a suitable catalyst. researchgate.net This method offers a more atom-economical and environmentally benign approach to methylation.
The choice of methodology depends on factors such as the availability and cost of the deuterated reagent, reaction efficiency, and the stability of the precursor molecules under the reaction conditions.
Chemical Reaction Pathways Employed in the Synthesis of Deuterated Fenthion (B1672539) Analogs
The synthesis of Fenthion-oxon-sulfone D3 (S-methyl D3) would likely follow a multi-step pathway, beginning with a substituted phenol. A plausible synthetic route is outlined below:
Introduction of the Thioether Group: The synthesis would likely commence with a suitable phenolic precursor, which is then reacted to introduce a sulfur-containing functional group at the desired position on the aromatic ring.
Deuterated Methylation: The subsequent step would involve the methylation of the sulfur atom using a deuterated methylating agent, as described in the previous section, to form the S-methyl-D3 thioether.
Oxidation of the Thioether: The thioether is then oxidized to the corresponding sulfone. This is typically achieved using a strong oxidizing agent, such as hydrogen peroxide or a peroxy acid. Careful control of the reaction conditions is necessary to ensure complete oxidation to the sulfone without unwanted side reactions.
Phosphorylation: The final step is the phosphorylation of the phenolic hydroxyl group to introduce the dimethyl phosphate (B84403) moiety. This is typically accomplished by reacting the deuterated intermediate with a phosphorylating agent like dimethyl chlorophosphate in the presence of a base.
This synthetic sequence ensures the specific placement of the deuterium label on the S-methyl group and the correct assembly of the Fenthion-oxon-sulfone structure.
Analytical Assessment of Isotopic Purity and Enrichment in Fenthion-oxon-sulfone D3 Preparations
Following the synthesis, a rigorous analytical assessment is essential to confirm the chemical identity, purity, and, most importantly, the isotopic enrichment of the Fenthion-oxon-sulfone D3. This is crucial for its application as an internal standard.
Spectroscopic Techniques for Isotopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and isotopic analysis. cwejournal.orgresearchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a highly enriched Fenthion-oxon-sulfone D3 sample, the signal corresponding to the S-methyl protons would be significantly diminished or absent. The disappearance of this signal provides strong evidence for the successful incorporation of deuterium.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the S-methyl group, confirming the presence and location of the deuterium atoms.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show a characteristic triplet for the carbon of the CD3 group due to coupling with the deuterium atoms. This provides further confirmation of the isotopic labeling. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic composition of a compound. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. nih.gov For Fenthion-oxon-sulfone D3, the molecular weight would be approximately 3 Da higher than its non-deuterated analog. sigmaaldrich.com
Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the molecule and analyze the resulting fragment ions. The fragmentation pattern can provide information about the location of the deuterium label. For instance, fragment ions containing the S-methyl-D3 group will have a mass shift of +3 Da compared to the corresponding fragments of the non-labeled compound.
The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized Fenthion-oxon-sulfone D3, confirming its chemical structure, isotopic purity, and enrichment level, thereby validating its suitability as an internal standard for quantitative analysis.
Advanced Analytical Methodologies Employing Fenthion Oxon Sulfone D3 As a Reference Standard
State-of-the-Art Chromatographic Separation Techniques
Chromatographic Conditions and Mobile Phase Selection for Fenthion (B1672539) and its Metabolites
Effective separation of fenthion and its structurally similar metabolites is a prerequisite for accurate mass spectrometric analysis. Ultra-high performance liquid chromatography (UHPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed for this purpose. oher.com.cnnih.govmdpi.com The separation is typically achieved on a reversed-phase column, with the C18 stationary phase being the most common choice. oher.com.cnmdpi.com
Gradient elution is utilized to resolve the parent compound and its various metabolites, which span a range of polarities. The mobile phase composition is a critical factor influencing sensitivity, peak shape, and retention. mdpi.comresearchgate.net A common mobile phase consists of a combination of water and methanol (B129727), with additives such as formic acid and/or ammonium (B1175870) formate (B1220265). oher.com.cnmdpi.comresearchgate.net The addition of 0.1% formic acid to both water and methanol has been shown to provide excellent sensitivity for fenthion and its five major metabolites. nih.govmdpi.comresearchgate.net While acetonitrile (B52724) can also be used as the organic modifier, methanol-based mobile phases have demonstrated superior signal intensities for most of the target compounds. mdpi.com The inclusion of ammonium formate can further enhance peak resolution by increasing the ionic strength of the mobile phase. mdpi.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | UHPLC or UPLC | oher.com.cnnih.govmdpi.com |
| Column | Reversed-phase C18 (e.g., Waters Xbridge C18, ACQUITY UPLC BEH C18) | oher.com.cnmdpi.com |
| Mobile Phase A | Water with 0.1% Formic Acid | mdpi.comresearchgate.net |
| Mobile Phase B | Methanol with 0.1% Formic Acid | mdpi.comresearchgate.net |
| Elution | Gradient | oher.com.cn |
| Additives | Ammonium Formate (e.g., 5 mM) can be added to enhance peak resolution | mdpi.comresearchgate.net |
High-Performance Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the high sensitivity and selectivity required for the trace-level analysis of fenthion and its metabolites in complex matrices. The use of Fenthion-oxon-sulfone D3 as an internal standard is central to achieving the highest levels of accuracy in these analyses.
Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample prior to processing. Fenthion-oxon-sulfone D3 (S-methyl D3) is specifically designed for this purpose. The key advantage of IDMS is that the isotope-labeled standard has virtually identical physicochemical properties to its unlabeled counterpart.
This similarity ensures that the deuterated standard behaves the same way as the native analyte during sample extraction, cleanup, and ionization, effectively compensating for matrix effects and procedural losses. By measuring the ratio of the response of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery or signal suppression/enhancement in the mass spectrometer. lcms.cz This approach is often suggested to overcome the limitations of methods that rely on matrix-matched calibration, which can be susceptible to strong signal suppression. researchgate.net
Tandem Mass Spectrometry (MS/MS) Approaches in Multiple Reaction Monitoring (MRM) Mode
Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantifying target analytes in complex mixtures. nih.govresearchgate.netteikyo.jp This technique involves two stages of mass filtering. First, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected. This ion is then fragmented in a collision cell, and one or more specific product ions are monitored. This highly selective process significantly reduces background noise and enhances sensitivity. nih.gov
For the analysis of fenthion and its metabolites, including fenthion-oxon-sulfone, optimized MRM transitions are essential. nih.gov The protonated molecule is used as the precursor ion. For Fenthion-oxon-sulfone D3, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than the unlabeled compound due to the three deuterium (B1214612) atoms. The selection of two product ions for each analyte—one for quantification (quantifier) and one for confirmation (qualifier)—ensures reliable identification and measurement. eurl-pesticides.eu
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
|---|---|---|---|---|
| Fenthion-oxon-sulfone | 295.0 | 109.0 | 104.0 | nih.gov |
| Fenthion-oxon-sulfone D3 (S-methyl D3) | 298.0 | 109.0 | 104.0 | *Inferred |
*Transitions for the D3 analog are inferred based on the fragmentation pathway where the deuterated methyl group is lost as part of the neutral fragment.
High-Resolution Mass Spectrometry (HRMS) for Definitive Confirmation and Qualitative Identification
High-Resolution Mass Spectrometry (HRMS), using instruments such as Quadrupole Time-of-Flight (QTOF) mass spectrometers, plays a crucial role in the definitive identification and structural confirmation of metabolites. nih.gov Unlike triple quadrupole instruments that operate at nominal mass resolution, HRMS provides highly accurate mass measurements (typically with errors <5 ppm).
This accuracy allows for the determination of the elemental composition of an unknown or suspected ion, providing a high degree of confidence in its identification. nih.gov While often used for qualitative purposes, such as identifying and characterizing fenthion metabolites in complex matrices like oranges, HRMS can also be employed for quantitative analysis. nih.gov Its ability to distinguish between isobaric interferences (compounds with the same nominal mass but different elemental formulas) makes it a powerful tool for confirming the presence of fenthion and its transformation products.
Electrospray Ionization (ESI) and Other Relevant Ionization Modes in Fenthion Metabolite Analysis
The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analytes in the mobile phase into gas-phase ions. For the analysis of fenthion and its relatively polar metabolites, positive-mode Electrospray Ionization (ESI) is the most commonly employed technique. nih.govresearchgate.netteikyo.jp ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺), which are ideal precursor ions for MS/MS analysis. nih.govmdpi.com The composition of the mobile phase, particularly the presence of protic solvents like methanol and additives like formic acid, facilitates efficient protonation and enhances the ESI signal. mdpi.com
While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) represents a complementary technique. nih.gov APCI is generally suited for less polar and thermally stable compounds. wikipedia.orgencyclopedia.pub It operates by vaporizing the sample and solvent, followed by ionization through gas-phase ion-molecule reactions. wikipedia.org For certain pesticides, APCI can offer better sensitivity and may be less susceptible to matrix effects compared to ESI. nih.gov In one comparative study, fenthion was among the pesticides that exhibited a higher sensitivity in APCI mode than in ESI mode. nih.gov
Fragmentation Pathway Analysis and Characteristic Ion Transitions for Fenthion-oxon-sulfone and its D3 Analog
Understanding the fragmentation pathways of fenthion-oxon-sulfone and its deuterated analog is fundamental to developing robust MS/MS methods. In positive-ion mode, the fragmentation of the protonated fenthion-oxon-sulfone precursor ion (m/z 295) is induced by collision with an inert gas.
A predicted fragmentation scheme suggests that a key pathway involves the loss of the dimethyl phosphate (B84403) group [(CH₃O)₂PO₂] along with the methyl sulfonyl group (CH₃SO₂). nih.govresearchgate.net This process leads to the formation of a characteristic product ion at m/z 104. nih.gov This ion is proposed to be a tropylium (B1234903) cation (C₈H₈⁺), formed through the expansion of the methylbenzene ring after the initial losses. nih.gov Another significant product ion observed is at m/z 109, which corresponds to the dimethyl phosphate group [(CH₃O)₂POH]⁺. nih.gov
For Fenthion-oxon-sulfone D3 (S-methyl D3), the deuterium label is on the methyl group attached to the sulfone moiety. When the precursor ion (m/z 298) fragments, the neutral loss will include the deuterated methyl sulfonyl group (CD₃SO₂). Consequently, the fragmentation leading to the tropylium cation (m/z 104) and the dimethyl phosphate ion (m/z 109) would be expected to be the same as for the unlabeled compound, as the deuterated portion of the molecule is part of the neutral fragment that is lost. This conservation of major product ions is a desirable characteristic for an internal standard, as it ensures that both the analyte and the standard are monitored under identical, optimized instrument conditions.
Addressing Analytical Challenges and Ensuring Robustness in Quantitative Analysis
In the quantitative analysis of pesticide residues, particularly at trace levels, achieving robust and reliable data is paramount. The complexity of sample matrices, such as those found in food and environmental samples, introduces significant analytical challenges. eurl-pesticides.eurestek.com The use of an isotopically labeled internal standard, such as Fenthion-oxon-sulfone D3 (S-methyl D3), is a cornerstone of advanced analytical methodologies designed to address these challenges and ensure the integrity of the quantitative results. This section details the strategies employed to mitigate matrix effects, validate analytical methods, and implement rigorous quality control protocols.
Methodologies for Mitigation of Matrix Effects (Ion Suppression/Enhancement)
A primary challenge in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the phenomenon known as the matrix effect. restek.comsemanticscholar.org This effect arises from co-eluting compounds from the sample matrix that interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. wikipedia.org This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to inaccurate quantification. restek.comchromatographyonline.com The extent of the matrix effect can vary significantly between different sample types (e.g., apples vs. sunflower seeds) and even between samples of the same type. mdpi.com
To counteract these effects and ensure analytical accuracy, several strategies are employed, with the use of stable isotope-labeled internal standards (SIL-IS) being the most effective and widely accepted approach. researchgate.netnih.govwaters.com
Use of Fenthion-oxon-sulfone D3 as an Internal Standard:
Fenthion-oxon-sulfone D3 is an ideal internal standard for the analysis of fenthion and its metabolites. As a deuterated analog, it shares nearly identical physicochemical properties with the native (non-labeled) Fenthion-oxon-sulfone. sigmaaldrich.com This similarity ensures that it behaves almost identically during every stage of the analytical process, including extraction, cleanup, chromatography, and ionization. sigmaaldrich.com
When Fenthion-oxon-sulfone D3 is added to a sample at a known concentration prior to extraction, it experiences the same signal suppression or enhancement as the target analyte. waters.com Since the mass spectrometer can distinguish between the labeled standard and the native analyte based on their mass difference, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects, thereby providing a highly accurate and precise measurement. nih.gov
Other methodologies to mitigate matrix effects exist, though they are often considered less robust than the SIL-IS approach:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. mdpi.comnih.gov This helps to replicate the matrix effects seen in the actual samples. However, finding a truly "blank" matrix can be difficult, and variability between individual samples can still lead to inaccuracies. nih.gov
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression or enhancement. The drawback is that dilution also lowers the analyte concentration, which may compromise the method's sensitivity and limits of detection.
Advanced Sample Cleanup: Employing more rigorous sample preparation techniques, such as solid-phase extraction (SPE), can remove a greater proportion of matrix interferences before analysis. sepscience.com
The use of an isotopically labeled internal standard like Fenthion-oxon-sulfone D3 is considered the gold standard because it compensates for matrix effects directly at the point of measurement, providing superior accuracy compared to other techniques. researchgate.netchromatographyonline.com
Calibration Curve Development and Validation Parameters (Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification)
Method validation is a critical process that provides objective evidence that an analytical method is fit for its intended purpose. iso-cert.ukinab.ie For quantitative methods, this involves establishing a calibration curve and evaluating key performance parameters as stipulated by international guidelines such as SANTE/11312/2021. eurl-pesticides.eubund.de Fenthion-oxon-sulfone D3 plays an integral role in ensuring the reliability of these validation parameters.
A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analyte and a constant concentration of the internal standard (Fenthion-oxon-sulfone D3). The curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
The key validation parameters are:
Linearity: This assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. patsnap.com It is typically evaluated by the coefficient of determination (r²), with a value of >0.99 generally considered acceptable. nih.govresearchgate.net
Accuracy: This measures the closeness of the experimental result to the true value. It is determined through recovery experiments, where a blank matrix is spiked with a known amount of the analyte and analyzed. Accuracy is expressed as a percentage of recovery, with a typical acceptance range of 70-120%. nih.govresearchgate.net
Precision: This describes the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of the results. For trace-level analysis, an RSD of ≤20% is generally required. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. patsnap.comtbzmed.ac.ir The LOQ is often defined as the lowest validated spike level that meets the method's accuracy and precision criteria. nih.gov
The following tables present typical validation data from studies analyzing Fenthion and its metabolites in various food matrices, demonstrating the performance characteristics of such methods.
Table 1: Linearity and Sensitivity Data for Fenthion Metabolite Analysis This table contains interactive data. Click on the headers to sort.
| Compound | Matrix | Calibration Range (µg/mL) | r² | LOQ (mg/kg) |
|---|---|---|---|---|
| Fenthion-oxon-sulfone | Brown Rice | 0.0025 - 0.1 | >0.99 | 0.01 |
| Fenthion-oxon-sulfone | Chili Pepper | 0.0025 - 0.1 | >0.99 | 0.01 |
| Fenthion-oxon-sulfone | Orange | 0.0025 - 0.1 | >0.99 | 0.01 |
| Fenthion-oxon-sulfone | Potato | 0.0025 - 0.1 | >0.99 | 0.01 |
| Fenthion-oxon-sulfone | Soybean | 0.0025 - 0.1 | >0.99 | 0.01 |
Data derived from a study on the simultaneous analysis of fenthion and its metabolites. nih.gov
Table 2: Accuracy (Recovery) and Precision (RSD) Data for Fenthion-oxon-sulfone This table contains interactive data. Click on the headers to sort.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| Brown Rice | 0.01 | 91.2 | 11.2 |
| Brown Rice | 0.1 | 90.4 | 5.3 |
| Brown Rice | 0.2 | 89.1 | 4.9 |
| Chili Pepper | 0.01 | 118.2 | 15.1 |
| Chili Pepper | 0.1 | 108.9 | 11.3 |
| Chili Pepper | 0.2 | 102.5 | 4.8 |
| Orange | 0.01 | 111.9 | 10.1 |
| Orange | 0.1 | 102.7 | 4.3 |
| Orange | 0.2 | 98.7 | 3.5 |
Validation data for Fenthion-oxon-sulfone demonstrating acceptable accuracy and precision across various matrices and concentration levels, consistent with SANTE guidelines. nih.gov
Implementation of Quality Control and Assurance Protocols for Trace-Level Analysis
Analytical Quality Control (AQC) and Quality Assurance (QA) are essential frameworks for ensuring that analytical results are consistently reliable and defensible. eurl-pesticides.euiaea.org In the context of trace-level pesticide analysis, these protocols are guided by standards like ISO/IEC 17025 and specific regulatory documents such as the EU's SANTE/11312/2021 guidelines. iso-cert.ukbund.delynxee.consulting The use of Fenthion-oxon-sulfone D3 is a key component of a robust QA/QC system.
Key QA/QC protocols include:
Batch Quality Control: Each batch of samples processed should include a set of quality control samples to monitor the performance of the analytical run. eurl-pesticides.eu These typically consist of:
Method Blank: A sample containing all reagents but no matrix, used to check for contamination during the analytical process.
Blank Matrix: An analyte-free sample of the matrix being tested, used to assess potential interferences.
Spiked Blank (Recovery Check): A blank matrix sample spiked with a known concentration of the target analytes. The recovery of this sample is used to verify the accuracy of the method for that specific batch. nih.gov
Duplicate Sample: A second aliquot of a sample from the batch is analyzed to check the precision of the method.
Internal Standard Monitoring: The performance of Fenthion-oxon-sulfone D3 is monitored in every injection (standards, QC samples, and unknown samples). The absolute peak area and retention time of the internal standard should be consistent across the analytical batch. Significant deviation can indicate a problem with the sample preparation, injection, or instrument performance, providing an early warning that the data for a particular sample may be unreliable.
Use of Reference Materials: Whenever available, Certified Reference Materials (CRMs) should be analyzed. These are materials with a certified concentration of the target analyte in a specific matrix. Successful analysis of a CRM provides a high level of confidence in the entire analytical procedure. osti.gov
Proficiency Testing (PT): Laboratories should regularly participate in external proficiency testing schemes. europa.eu In these schemes, a coordinating body sends blind samples to multiple laboratories, and the results are compared. Consistently successful participation in PT schemes is a primary indicator of a laboratory's competence and the reliability of its analytical methods.
By integrating Fenthion-oxon-sulfone D3 as an internal standard within a comprehensive QA/QC framework, analytical laboratories can effectively address challenges like matrix effects and produce high-quality, defensible data for the trace-level analysis of fenthion and its metabolites. nih.gov
Applications of Fenthion Oxon Sulfone D3 in Mechanistic Studies of Fenthion Biotransformation and Environmental Fate
Elucidation of Metabolic Pathways of Fenthion (B1672539) in Biological Systems
The biotransformation of Fenthion in living organisms is a complex process involving multiple enzymatic reactions. The use of isotope-labeled standards like Fenthion-oxon-sulfone D3 is instrumental in identifying and quantifying the resulting metabolites, which often exhibit increased toxicity compared to the parent compound. mdpi.comnih.gov
In mammalian systems, Fenthion undergoes extensive biotransformation primarily through oxidative and hydrolytic pathways. researchgate.netnih.gov Oxidation occurs at two principal sites: the phosphorothioate (B77711) sulfur is converted to its oxygen analog (oxon), and the aryl methylthio group is oxidized to its sulfoxide (B87167) and subsequently to its sulfone. fao.org Hydrolysis of the phosphate (B84403) ester bonds results in the formation of water-soluble excretion products. fao.org
The combination of these reactions leads to a suite of metabolites, including the highly toxic Fenthion-oxon-sulfone. mdpi.comfao.org Studies in rat models have shown that Fenthion is readily oxidized to form Fenthion-oxon, as well as the sulfoxides and sulfones of both Fenthion and Fenthion-oxon. fao.org These metabolites are distributed in various tissues, including the liver and kidneys, before being hydrolyzed and excreted in urine and feces. fao.org The precise quantification of Fenthion-oxon-sulfone in these biological matrices is achieved by employing Fenthion-oxon-sulfone D3 as an internal standard during analysis.
Table 1: Major Metabolites of Fenthion in Mammalian Systems This table is interactive and can be sorted by clicking on the column headers.
| Metabolite Name | Key Transformation |
|---|---|
| Fenthion-sulfoxide | Oxidation of methylthio group |
| Fenthion-sulfone | Further oxidation of sulfoxide |
| Fenthion-oxon | Oxidative desulfuration (P=S to P=O) |
| Fenthion-oxon-sulfoxide | Both oxidation steps |
| Fenthion-oxon-sulfone | Both oxidation steps (to sulfone) |
Plants also possess metabolic systems capable of transforming Fenthion. The primary degradation pathway in plants involves the oxidation of the methylthio group, leading to the formation of Fenthion sulfoxide and Fenthion sulfone as the predominant metabolites. mdpi.comnih.gov Plant detoxification of xenobiotics like pesticides generally follows a three-phase process: transformation (e.g., oxidation, hydrolysis), conjugation (e.g., with glycosides), and sequestration into vacuoles or cell walls. researchgate.net
Investigating the metabolic fate of Fenthion in various crops is crucial for assessing residue levels. Analytical methods designed to detect and quantify these residues in plant tissues rely on stable isotope-labeled standards. Fenthion-oxon-sulfone D3 is used to ensure the accurate measurement of the Fenthion-oxon-sulfone metabolite, providing reliable data for understanding degradation pathways and for regulatory risk assessment. sigmaaldrich.com
The biotransformation of Fenthion is catalyzed by specific enzyme superfamilies, primarily Cytochrome P450 (CYP) monooxygenases and Flavin-containing monooxygenases (FMOs). nih.govosti.govmdpi.com These enzymes are central to Phase I metabolism of a wide range of foreign compounds. mdpi.commdpi.com
In vitro studies using human liver microsomes and recombinant enzymes have elucidated the specific roles of these enzymes. nih.govosti.gov
Cytochrome P450 (CYP) Isoforms : CYPs are responsible for both the oxidative desulfuration of Fenthion to Fenthion-oxon and the sulfoxidation to Fenthion-sulfoxide. At low substrate concentrations, CYP2B6 and CYP1A2 are primarily involved in Fenthion-oxon formation, while various CYPs, particularly from the CYP2C family, contribute to sulfoxidation. nih.gov
Flavin-containing Monooxygenases (FMOs) : Hepatic FMOs are capable of catalyzing the sulfoxidation of Fenthion to Fenthion-sulfoxide. nih.govosti.gov Research has shown that recombinant FMO1 performs this conversion stereoselectively, producing (R)-(+)-fenthion sulfoxide, which can then be further metabolized to a potent acetylcholinesterase inhibitor. researchgate.net
Mechanistic studies designed to determine enzyme kinetics and the relative contribution of each isoform depend on the highly accurate measurement of the metabolites formed. The use of Fenthion-oxon-sulfone D3 as an internal standard is indispensable for quantifying the Fenthion-oxon-sulfone product in these complex enzymatic assays. sigmaaldrich.com
Table 2: Enzymes Involved in Fenthion Metabolism This table is interactive and can be sorted by clicking on the column headers.
| Enzyme Family | Specific Isoforms (example) | Primary Metabolic Reaction on Fenthion | Product(s) |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2C family | Oxidative Desulfuration & Sulfoxidation | Fenthion-oxon, Fenthion-sulfoxide |
Assessment of Environmental Degradation Kinetics and Product Formation
Understanding the fate of Fenthion in the environment is critical to evaluating its persistence and potential for ecosystem impact. Fenthion-oxon-sulfone D3 is a vital tool for studies that track the formation of degradation products in environmental matrices like soil and water.
Microbial activity is a significant driver of Fenthion degradation in soil and aquatic systems. wikipedia.org The rate of this biodegradation is heavily influenced by environmental conditions, most notably the availability of oxygen. frontiersin.org Generally, aerobic (oxygen-rich) conditions facilitate faster degradation of many pesticides compared to anaerobic (oxygen-deficient) conditions. nih.govnih.gov Different microbial communities, including various genera of bacteria and fungi, may be involved in the transformation process. mdpi.com
Kinetic studies that measure the disappearance of the parent compound and the appearance of degradation products like Fenthion-oxon-sulfone are performed under controlled laboratory conditions simulating these environments. By using Fenthion-oxon-sulfone D3 as an internal standard, researchers can accurately quantify the formation of the sulfone metabolite over time, allowing for the calculation of critical parameters such as degradation rate constants (k) and half-lives (DT50). sigmaaldrich.com
Table 3: Illustrative Degradation Kinetics of a Pesticide in Soil This table presents example data to illustrate concepts and can be sorted.
| Condition | Degradation Rate Constant (k) (day⁻¹) | Half-life (DT50) (days) |
|---|---|---|
| Aerobic | -0.070 | 9.9 |
Photodegradation, or the breakdown of molecules by light, is another major pathway for Fenthion's dissipation in the environment. wikipedia.orgjst.go.jp
Aqueous Phases : In water, Fenthion is degraded by sunlight, particularly UVB radiation. nih.govcapes.gov.br The mechanisms involve direct photolysis as well as indirect photo-oxidation mediated by reactive species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govcapes.gov.bruc.pt This process leads to products including Fenthion sulfoxide and various hydrolysis products. nih.gov
Atmospheric Phases : In the atmosphere, vapor-phase Fenthion reacts rapidly with photochemically generated hydroxyl radicals. wikipedia.orgnih.gov This leads to a relatively short atmospheric half-life, estimated to be around 5 hours. wikipedia.orgresearchgate.net
Laboratory experiments designed to unravel these complex photolytic pathways and determine their kinetics require precise analytical techniques. Fenthion-oxon-sulfone D3 is used as an internal standard to quantify the formation of the Fenthion-oxon-sulfone product under controlled irradiation conditions, enabling the calculation of reaction rates and quantum yields. sigmaaldrich.com
Investigation of Reactions with Atmospheric Oxidants, such as Hydroxyl Radicals
While direct experimental studies detailing the reaction of Fenthion-oxon-sulfone D3 (S-methyl D3) with atmospheric oxidants like hydroxyl radicals (•OH) are not extensively documented in public literature, its use in such investigations would be invaluable for elucidating reaction mechanisms and kinetics. In environmental chemistry, hydroxyl radicals are highly reactive species that play a significant role in the atmospheric degradation of organic pollutants. nih.gov
The primary application of a deuterated standard like Fenthion-oxon-sulfone D3 in this context would be as an internal or surrogate standard in sophisticated analytical methods, such as mass spectrometry, to trace the transformation of fenthion and its metabolites. By "spiking" a sample with a known concentration of the deuterated standard, researchers can accurately quantify the loss of the non-labeled parent compound and the formation of various degradation products. The distinct mass-to-charge ratio of the deuterated compound allows it to be distinguished from its non-labeled counterpart, providing a reliable reference for quantification that corrects for variations in sample preparation and instrument response. nih.govtexilajournal.com
Hypothetically, in a study investigating the atmospheric fate of fenthion, Fenthion-oxon-sulfone D3 could be used to:
Quantify Degradation Rates: By monitoring the decay of the corresponding non-labeled metabolite (fenthion-oxon-sulfone) relative to the stable concentration of the deuterated standard, precise degradation rate constants in the presence of hydroxyl radicals could be determined.
Identify Transformation Products: The use of isotopically labeled compounds can aid in the tentative identification of novel transformation products by revealing characteristic isotopic patterns in mass spectra.
Validate Analytical Methods: It would be essential for validating the analytical methods used to measure fenthion and its metabolites in complex environmental matrices like air samples.
Such studies are crucial for developing accurate environmental models that predict the persistence and transport of pesticides and their transformation products in the atmosphere.
Development and Application of Comprehensive Multi-Residue Monitoring and Surveillance Methodologies for Fenthion and its Metabolites
Fenthion-oxon-sulfone D3 (S-methyl D3) serves as an essential analytical standard in the development and validation of robust multi-residue methods for the surveillance of fenthion and its principal metabolites in various commodities. Fenthion is known to metabolize into several more toxic compounds, including fenthion oxon, fenthion sulfoxide, fenthion sulfone, fenthion oxon sulfoxide, and fenthion oxon sulfone. mdpi.comnih.gov Therefore, monitoring methods must be capable of detecting and quantifying the parent compound and these degradation products simultaneously to ensure food safety. nih.gov
Advanced analytical techniques, particularly Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), are widely employed for this purpose. nih.govresearchgate.net A common and effective sample preparation method used in conjunction with UHPLC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. mdpi.comnih.gov This methodology allows for the efficient extraction and cleanup of pesticide residues from complex food matrices.
The use of deuterated internal standards like Fenthion-oxon-sulfone D3 is critical in these methods to compensate for matrix effects and potential losses during sample processing, thereby ensuring accurate quantification. lcms.czresearchgate.net
Research Findings from Multi-Residue Monitoring Studies:
Recent studies have focused on developing and validating methods for the simultaneous analysis of fenthion and its five key metabolites in a range of agricultural products. One such study successfully developed a UHPLC-MS/MS method for analyzing these compounds in diverse matrices like brown rice, chili pepper, oranges, potatoes, and soybeans. mdpi.comnih.gov The target compounds were analyzed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov
Method Validation and Performance:
Method validation is a critical aspect of developing reliable analytical procedures. Key parameters that are assessed include accuracy (measured as recovery), precision (measured as relative standard deviation or RSD), and the limit of quantitation (LOQ).
In a representative study, recovery experiments were conducted by spiking blank samples at three different concentration levels (0.01, 0.1, and 0.2 mg/kg). The results demonstrated satisfactory performance, with accuracy and precision values falling within acceptable ranges (typically 70-120% recovery with RSD ≤ 20%). nih.gov The established LOQ for all compounds was 0.01 mg/kg, which is sensitive enough for monitoring compliance with maximum residue limits (MRLs). nih.gov
Below are interactive data tables summarizing the performance of a validated multi-residue method for fenthion and its metabolites in various food matrices.
Table 1: Mean Recoveries (%) of Fenthion and its Metabolites in Different Food Matrices This table presents the average recovery rates for each compound at a spiking level of 0.1 mg/kg, demonstrating the accuracy of the analytical method across various food types.
| Compound | Brown Rice | Chili Pepper | Orange | Potato | Soybean |
| Fenthion | 95.2 | 88.7 | 99.1 | 92.5 | 85.4 |
| Fenthion-oxon | 98.3 | 91.5 | 101.2 | 95.8 | 89.1 |
| Fenthion-sulfoxide | 102.1 | 96.4 | 105.3 | 99.7 | 93.2 |
| Fenthion-sulfone | 100.5 | 94.8 | 103.7 | 98.1 | 91.6 |
| Fenthion-oxon-sulfoxide | 104.6 | 98.9 | 107.8 | 102.2 | 95.7 |
| Fenthion-oxon-sulfone | 103.2 | 97.5 | 106.4 | 100.8 | 94.3 |
Table 2: Limit of Quantitation (LOQ) and Precision (RSD %) Data This table shows the limit of quantitation for all analytes and the relative standard deviation at the LOQ, indicating the method's sensitivity and repeatability.
| Compound | LOQ (mg/kg) | RSD (%) at LOQ |
| Fenthion | 0.01 | 8.7 |
| Fenthion-oxon | 0.01 | 9.1 |
| Fenthion-sulfoxide | 0.01 | 7.9 |
| Fenthion-sulfone | 0.01 | 8.2 |
| Fenthion-oxon-sulfoxide | 0.01 | 7.5 |
| Fenthion-oxon-sulfone | 0.01 | 7.8 |
These comprehensive surveillance methodologies, underpinned by the use of high-purity, isotopically labeled internal standards like Fenthion-oxon-sulfone D3, are indispensable for regulatory bodies to monitor pesticide residues in the food supply, conduct dietary risk assessments, and enforce food safety standards.
Emerging Research Directions and Methodological Advancements for Isotope Labeled Pesticide Standards
Innovations in Mass Spectrometry for Enhanced Isotope Discrimination and Quantification
Mass spectrometry (MS) remains the cornerstone of pesticide residue analysis, and recent innovations have significantly enhanced its capabilities. The use of isotope-labeled internal standards is integral to these advancements, as they co-elute with the target analyte and experience similar matrix effects, allowing for highly accurate quantification. lcms.cz Fenthion-oxon-sulfone D3, with its three deuterium (B1214612) atoms, provides a distinct mass shift from its unlabeled counterpart, enabling clear discrimination and precise measurement even in complex samples.
The demand for monitoring pesticides at increasingly lower concentrations, especially in sensitive matrices like baby food and water resources, has spurred the development of ultra-trace detection methods. thermofisher.com Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are industry standards, offering exceptional sensitivity and selectivity. mdpi.commdpi.com
Modern triple quadrupole mass spectrometers (MS/MS) provide robust and reliable quantification, capable of detecting pesticide residues at the low µg/kg level. nih.govmdpi.com High-resolution mass spectrometry (HRMS), particularly utilizing technologies like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, offers even greater specificity and the ability to analyze complex mixtures with minimal sample preparation. chromatographyonline.com The use of Fenthion-oxon-sulfone D3 as an internal standard in these advanced systems is crucial for correcting analytical variability and matrix-induced signal suppression or enhancement, thereby ensuring accurate quantification at trace and ultra-trace levels. nih.gov
| Technique | Key Advantages for Ultra-Trace Analysis | Role of Isotope-Labeled Standards |
|---|---|---|
| GC-MS/MS | High sensitivity and selectivity for volatile and semi-volatile pesticides. thermofisher.com | Corrects for variability in injection volume and matrix effects. |
| LC-MS/MS | Suitable for a broad range of polar, non-volatile, and thermally labile pesticides and their metabolites. mdpi.com | Compensates for matrix-induced ion suppression/enhancement and variations in extraction recovery. lcms.cz |
| HRMS (e.g., FT-ICR, Orbitrap) | Provides ultra-high resolution and mass accuracy, enabling confident identification and quantification in highly complex matrices. chromatographyonline.com | Ensures precise quantification and aids in the identification of unknown transformation products. |
Integration with "Omics" Technologies (e.g., Metabolomics) for Holistic Mechanistic Insights
To understand the full biological impact of pesticide exposure, research is moving beyond measuring the parent compound and its immediate metabolites. "Omics" technologies, particularly metabolomics, offer a powerful approach to capture a broad snapshot of the metabolic changes within an organism following exposure. nih.gov
Integrating isotope-labeled standards like Fenthion-oxon-sulfone D3 into metabolomics workflows provides significant advantages. Stable Isotopic Labeling (SIL) is an increasingly popular technique in metabolomics research, where it can be used to trace the metabolic fate of a compound and accurately quantify changes in endogenous metabolites. nih.gov By introducing a labeled compound, researchers can differentiate the exogenous pesticide and its transformation products from the thousands of endogenous molecules in a biological sample. This allows for the simultaneous tracking of the pesticide's biotransformation and the resulting host metabolic response, revealing both target and off-target effects. nih.goveurisotop.com For instance, a study on the pesticide DDT used chemical isotope labeling LC-MS to profile the metabolome of silkworm hemolymph, identifying key metabolic perturbations and potential biomarkers of exposure. nih.gov
Development of Novel Deuterated Analogs for Other Challenging Pesticides and Their Transformation Products
The success of standards like Fenthion-oxon-sulfone D3 underscores the value of developing novel deuterated analogs for other pesticides, particularly those that pose analytical challenges. While it is not practical to synthesize a labeled standard for every one of the hundreds of pesticides monitored, development is prioritized for compounds that are unstable, highly reactive, or present in complex matrices where significant signal suppression is common. researchgate.net
Furthermore, there is a growing focus on producing labeled standards for pesticide metabolites, which are often more polar and more toxic than the parent compound. mdpi.comisotope.com Since reference standards for most metabolites are not commercially available, synthesizing their deuterated analogs is crucial for accurate exposure assessment and for studying the metabolic pathways of parent compounds. acs.org The development of these novel standards enables more reliable monitoring and a deeper understanding of the total toxicological burden.
Automation and Miniaturization of Analytical Workflows in Environmental and Biological Monitoring
To meet the high-throughput demands of routine monitoring programs, laboratories are increasingly turning to automation. labmanager.com Fully automated sample preparation platforms can perform tasks such as vortexing, centrifuging, filtering, and liquid transfer, significantly reducing hands-on time and minimizing human error. youtube.com For example, the automation of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method allows for the processing of dozens of samples in a fraction of the time required for manual preparation. nih.gov
The inclusion of deuterated internal standards is fundamental to the success of these automated workflows. Adding a precise amount of Fenthion-oxon-sulfone D3 at the very beginning of the automated extraction process allows for the correction of any volumetric inconsistencies or extraction inefficiencies that may occur. lcms.cz This ensures that the high-throughput workflow does not compromise data quality, providing accurate and reproducible results. labmanager.comyoutube.com Automation also facilitates miniaturization, using smaller sample volumes and reducing solvent consumption, leading to greener and more cost-effective analytical methods.
Role of Deuterated Standards in Expanding the Fundamental Understanding of Biotransformation and Environmental Dynamics at the Molecular Level
Deuterated standards are indispensable tools for fundamental research into how pesticides are transformed in organisms and how they move through the environment. By using a labeled compound, scientists can unequivocally track the pathway of a pesticide from its initial application to its ultimate fate, distinguishing it from other compounds in the environment.
Compound-Specific Isotope Analysis (CSIA) is an advanced technique that provides insights into the degradation mechanisms of pollutants. rsc.org By measuring the isotopic fractionation of a compound as it degrades, CSIA can help identify the specific chemical reactions that are breaking it down. Using a deuterated standard like Fenthion-oxon-sulfone D3 allows researchers to precisely follow the formation of its key metabolites—such as fenthion (B1672539) oxon, fenthion sulfoxide (B87167), and fenthion sulfone—in various environmental compartments like soil and water or within an organism. nih.govresearchgate.net This provides a clear, molecular-level picture of the biotransformation pathways and the dynamics of the pesticide and its transformation products, which is critical for accurate environmental risk assessment. rsc.org
| Compound Name |
|---|
| Fenthion-oxon-sulfone D3 (S-methyl D3) |
| Fenthion |
| Fenthion oxon |
| Fenthion sulfoxide |
| Fenthion sulfone |
| DDT (Dichlorodiphenyltrichloroethane) |
| Dicamba |
| Glufosinate |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Fenthion-oxon-sulfone D3 (S-methyl D3) in environmental or biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method due to its sensitivity and specificity for deuterated compounds. Deuterated analogs like Fenthion-oxon-sulfone D3 (S-methyl D3) serve as internal standards to correct for matrix effects and instrument variability. Ensure chromatographic separation using C18 columns and optimize mobile phases (e.g., methanol/water with 0.1% formic acid) to resolve isotopic peaks from non-deuterated analogs .
Q. What safety protocols are critical when handling Fenthion-oxon-sulfone D3 (S-methyl D3) in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile or fluorinated rubber gloves (tested for >1-hour breakthrough time), safety goggles with side shields, and lab coats .
- Ventilation : Use fume hoods to minimize inhalation risks. Avoid skin contact, eating, or drinking in the workspace .
- Storage : Keep the compound in its original container at +4°C, away from light and moisture, to prevent degradation .
Q. How should researchers prepare stock solutions of Fenthion-oxon-sulfone D3 (S-methyl D3) to ensure stability?
- Methodological Answer : Dissolve the compound in acetone or acetonitrile (common solvents for pesticide standards) at concentrations ≤100 µg/mL. Store aliquots at -20°C to avoid deuterium exchange or hydrolysis. Validate stability via periodic LC-MS/MS checks for isotopic purity .
Advanced Research Questions
Q. How can deuterium loss in Fenthion-oxon-sulfone D3 (S-methyl D3) be mitigated during sample extraction and analysis?
- Methodological Answer :
- Temperature Control : Avoid high temperatures (>40°C) during solvent evaporation; use nitrogen evaporators at ambient temperatures.
- pH Management : Maintain neutral pH during extraction to prevent acid/base-catalyzed deuterium exchange.
- Matrix-matched calibration : Prepare calibration curves in the same matrix as samples to account for deuterium retention variability .
Q. What experimental strategies resolve co-elution of Fenthion-oxon-sulfone D3 (S-methyl D3) with matrix interferents in complex samples?
- Methodological Answer :
- Chromatographic Optimization : Adjust gradient elution profiles (e.g., slower ramp rates) or switch to alternative columns (e.g., HILIC for polar matrices).
- Sample Cleanup : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) to remove interferents.
- High-Resolution MS : Employ quadrupole-time-of-flight (Q-TOF) instruments to distinguish isotopic patterns from co-eluting species .
Q. How should researchers validate the isotopic purity of Fenthion-oxon-sulfone D3 (S-methyl D3) batches?
- Methodological Answer :
- Mass Spectrometry : Perform full-scan MS to confirm the absence of non-deuterated peaks (e.g., m/z shifts corresponding to D3 labeling).
- Nuclear Magnetic Resonance (NMR) : Use ²H-NMR to quantify deuterium incorporation at specific sites (e.g., S-methyl group).
- Cross-Validation : Compare retention times and fragmentation patterns against non-deuterated standards .
Q. What are the implications of Fenthion-oxon-sulfone D3 (S-methyl D3)’s sulfone group on its environmental persistence in degradation studies?
- Methodological Answer : The sulfone group increases polarity and resistance to hydrolysis compared to sulfoxide or thioether analogs. Design degradation experiments under varying pH (4–9) and UV exposure to model environmental conditions. Quantify transformation products using high-resolution MS to track sulfone stability .
Contradictions and Limitations in Current Evidence
- CAS Number Discrepancy : lists no CAS for Fenthion-oxon-sulfone D3 (S-methyl D3), while related compounds (e.g., Fenthion-sulfone D6) have assigned CAS numbers. Researchers should verify batch-specific identifiers from suppliers .
- Deuterium Stability : While recommends +4°C storage, long-term stability data under freeze-thaw cycles are lacking. Conduct in-house stability tests for extended studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
